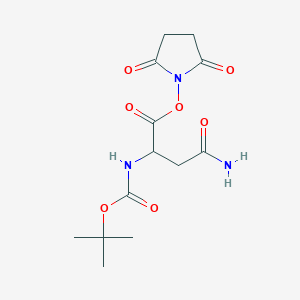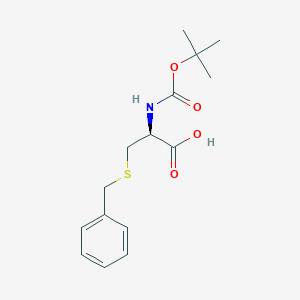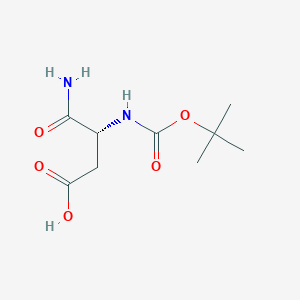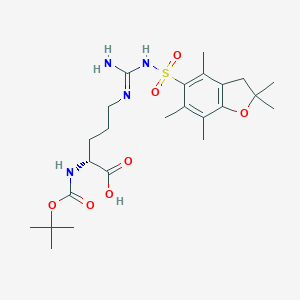
Boc-asn-osu
Übersicht
Beschreibung
Boc-asn-osu, also known as BOC-ASN-OSU, is an organic compound with the chemical formula C13H19N3O7 . It is commonly used in organic synthesis as a protective group for asparagine residues, preventing non-specific reactions during the reaction process .
Synthesis Analysis
The synthesis of a compound similar to Boc-asn-osu, a chitobiosylated peptide thioester, has been demonstrated using the tert-butoxycarbonyl (Boc) strategy . Boc-Asn carrying benzyl-protected chitobiose was introduced during the application of the Boc mode solid-phase method. The resulting protected peptide resin was treated with HF to yield the desired chitobiosylated peptide thioester .
Chemical Reactions Analysis
Boc-asn-osu is involved in the protection of amino functions, a crucial step in the synthesis of multifunctional targets . The Boc protection strategy was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc-derivatives can be deprotected by mild acidolysis .
Wissenschaftliche Forschungsanwendungen
"Brain-on-Chip (BoC) biotechnology is emerging as a promising tool for biomedical and pharmaceutical research applied to the neurosciences. This technology couples in vitro three-dimensional brain-like systems to an engineered microfluidics platform, aiming to replicate tissue- or organ-level physiological functions" (Forró et al., 2021).
"Deamidation of asparaginyl peptides was studied as a function of pH and sequence. The deamidation of Boc-Asn-Gly-Gly-NH2 and the hydrolysis of the corresponding aminosuccinyl (Asu) peptide, Boc-Asu-Gly-Gly-NH2, were carried out, showing how the conversion of the amide side-chain moiety of Asn to a carboxyl group occurs via a succinimide intermediate (Asu)" (Capasso et al., 1989).
"Open Science Chain (OSC) is a cyberinfrastructure platform using blockchain technology for addressing issues related to data reproducibility and accountability in scientific research. OSC preserves the integrity of research datasets and enables sharing with integrity information" (Shantharam et al., 2021).
"Wave energy research at Oregon State University (OSU) includes the development of a full-scale mobile ocean test berth (MOTB) and a high-precision wave tank testing system. These efforts contribute to advancements in wave energy technology and its application" (von Jouanne & Brekken, 2011).
"Building Optimization and Control (BOC) systems, particularly in the context of energy-efficient HVAC management, demonstrate how careful control of indoor climating elements can significantly improve performance by exploiting a building’s savings potential" (Michailidis et al., 2018).
Wirkmechanismus
Target of Action
Boc-Asn-OSu, also known as N-tert-butyloxycarbonyl-L-asparagine , is primarily used in peptide synthesis . It is a derivative of the amino acid asparagine, which plays a crucial role in the biosynthesis of proteins. The compound’s primary targets are the peptide chains where it is incorporated during the synthesis process .
Mode of Action
Boc-Asn-OSu interacts with its targets through a process known as peptide coupling . This compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
Biochemical Pathways
The primary biochemical pathway affected by Boc-Asn-OSu is protein synthesis. Specifically, it is involved in the formation of dipeptides, which are short chains of amino acids linked by peptide bonds . These dipeptides can then be further linked to form longer peptide chains, eventually leading to the formation of proteins.
Pharmacokinetics
As a compound used in peptide synthesis, it is likely that its bioavailability is primarily determined by the efficiency of the synthesis process .
Result of Action
The result of Boc-Asn-OSu’s action is the formation of dipeptides, which are crucial components in the synthesis of proteins . By facilitating the formation of these dipeptides, Boc-Asn-OSu plays a key role in the production of proteins, which are essential for numerous biological functions.
Action Environment
The action of Boc-Asn-OSu is influenced by various environmental factors, including the presence of other reagents and the conditions under which the peptide synthesis is carried out . For instance, the use of specific coupling reagents can enhance the formation of amide bonds in the Boc-AAILs . Additionally, the reaction is typically carried out at room temperature, suggesting that temperature is a key factor influencing the compound’s action .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O7/c1-13(2,3)22-12(21)15-7(6-8(14)17)11(20)23-16-9(18)4-5-10(16)19/h7H,4-6H2,1-3H3,(H2,14,17)(H,15,21)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQPXDHWGIUBIA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-asn-osu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















